molecular formula C13H14N2O4 B14619134 N-[(1H-Indol-3-yl)acetyl]-L-serine CAS No. 57105-40-5

N-[(1H-Indol-3-yl)acetyl]-L-serine

Cat. No.: B14619134
CAS No.: 57105-40-5
M. Wt: 262.26 g/mol
InChI Key: NZVIVACUQIGJMI-NSHDSACASA-N
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Description

N-[(1H-Indol-3-yl)acetyl]-L-serine is a compound that belongs to the class of organic compounds known as n-acyl-alpha amino acids. These compounds contain an alpha amino acid which bears an acyl group at its terminal nitrogen atom. The indole moiety in this compound is a significant heterocyclic system found in many natural products and drugs, playing a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-Indol-3-yl)acetyl]-L-serine typically involves the reaction of indole derivatives with serine. One common method is the palladium-catalyzed Larock indole synthesis, which is used to create the functionalized indole unit. This method involves a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction . Another method includes the Knoevenagel reaction, where indole-3-yl derivatives are acetylated with simple acetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-Indol-3-yl)acetyl]-L-serine undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

N-[(1H-Indol-3-yl)acetyl]-L-serine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1H-Indol-3-yl)acetyl]-L-serine involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors involved in metabolic pathways, modulating their activity and leading to various biological effects. For instance, it can inhibit certain enzymes, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1H-Indol-3-yl)acetyl]-L-serine is unique due to its specific combination of the indole moiety with the serine amino acid, which imparts distinct biological activities and potential therapeutic applications.

Properties

CAS No.

57105-40-5

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

(2S)-3-hydroxy-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C13H14N2O4/c16-7-11(13(18)19)15-12(17)5-8-6-14-10-4-2-1-3-9(8)10/h1-4,6,11,14,16H,5,7H2,(H,15,17)(H,18,19)/t11-/m0/s1

InChI Key

NZVIVACUQIGJMI-NSHDSACASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)N[C@@H](CO)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CO)C(=O)O

Origin of Product

United States

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